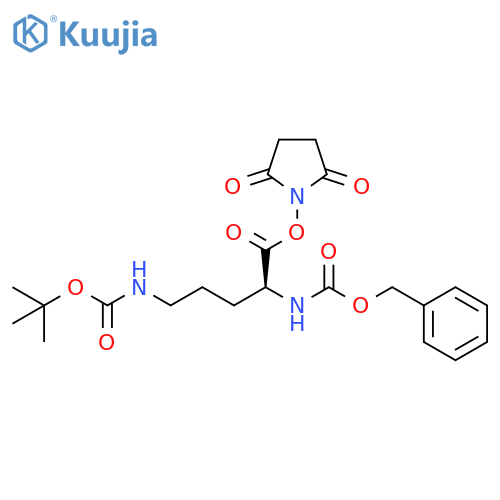Cas no 116115-11-8 (Z-L-Orn(boc)-osu)

Z-L-Orn(boc)-osu structure
商品名:Z-L-Orn(boc)-osu
CAS番号:116115-11-8
MF:C22H29N3O8
メガワット:463.480966329575
CID:5527510
Z-L-Orn(boc)-osu 化学的及び物理的性質
名前と識別子
-
- N-alpha-Z-Ndelta-Boc-L-ornithine N-hydroxysuccinimide ester
- Carbamic acid, [4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]butyl]-, phenylmethyl ester, (S)- (9CI)
- Z-L-Orn(boc)-osu
- 2,5-Dioxopyrrolidin-1-yl (S)-2-(((benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoate
-
- インチ: 1S/C22H29N3O8/c1-22(2,3)32-20(29)23-13-7-10-16(19(28)33-25-17(26)11-12-18(25)27)24-21(30)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30)/t16-/m0/s1
- InChIKey: ADMMOSLRYWQTJQ-INIZCTEOSA-N
- ほほえんだ: C(OCC1=CC=CC=C1)(=O)N[C@H](C(ON1C(=O)CCC1=O)=O)CCCNC(OC(C)(C)C)=O
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 10.52±0.46(Predicted)
Z-L-Orn(boc)-osu 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665535-1g |
2,5-Dioxopyrrolidin-1-yl (S)-2-(((benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoate |
116115-11-8 | 98% | 1g |
¥315.00 | 2024-08-09 |
Z-L-Orn(boc)-osu 関連文献
-
1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
116115-11-8 (Z-L-Orn(boc)-osu) 関連製品
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
